molecular formula C10H13F2NO2S B7591946 N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide

N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide

Cat. No. B7591946
M. Wt: 249.28 g/mol
InChI Key: NRRPEDNGUSXHJP-UHFFFAOYSA-N
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Description

N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide, commonly known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFP-10825 belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes mellitus. However, DFP-10825 has shown promising results in other areas of research, such as cancer treatment and neurological disorders.

Mechanism of Action

The mechanism of action of DFP-10825 involves the inhibition of sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium channel. By inhibiting SUR1, DFP-10825 increases the release of insulin and reduces the activity of the potassium channel, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. In neurological disorders, DFP-10825 reduces inflammation and oxidative stress, which are major contributors to the pathogenesis of these diseases.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer cells, DFP-10825 induces apoptosis and inhibits cell growth by reducing the activity of the potassium channel and increasing the release of insulin. In neurological disorders, DFP-10825 reduces inflammation and oxidative stress, leading to improved cognitive function and reduced neurodegeneration.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages as a research tool, including its specificity for SUR1, its ability to induce apoptosis and inhibit cell growth, and its potential therapeutic applications in cancer and neurological disorders. However, DFP-10825 also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on DFP-10825, including its potential use as a therapeutic agent in cancer and neurological disorders, the development of more efficient synthesis methods, and the investigation of its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of DFP-10825 and its potential interactions with other drugs and compounds.

Synthesis Methods

DFP-10825 can be synthesized through a multi-step process involving the reaction of 3,4-difluorophenylacetonitrile with 2-bromo-1-phenylethanone, followed by the reaction of the resulting product with methanesulfonamide. The final product is obtained through purification and isolation processes.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications in various fields of research. In cancer treatment, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, DFP-10825 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2S/c1-7(6-13-16(2,14)15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRPEDNGUSXHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide

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